Boc-N-ME-P-nitro-phe-OH dcha

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

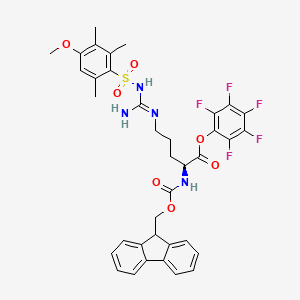

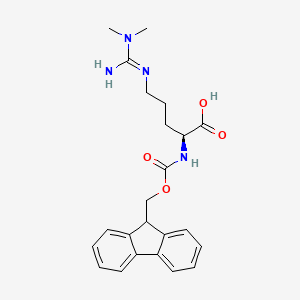

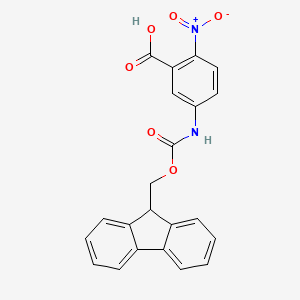

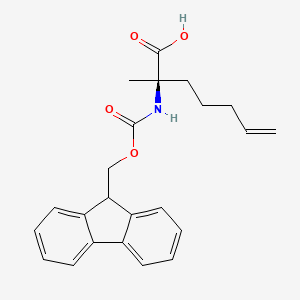

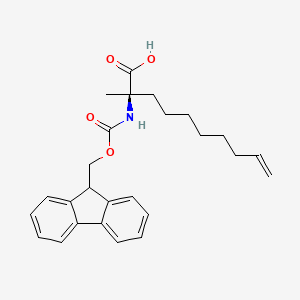

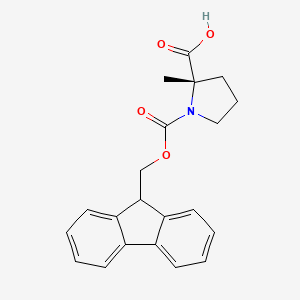

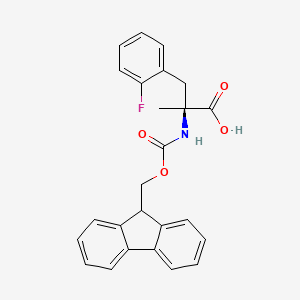

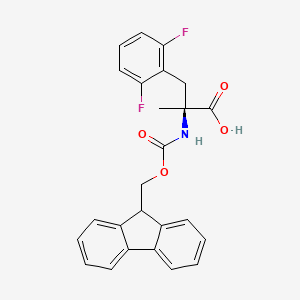

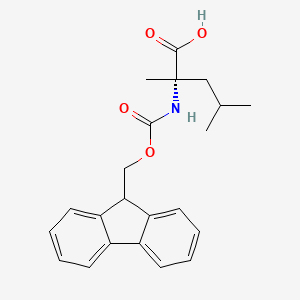

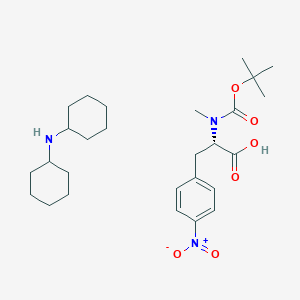

“Boc-N-ME-P-nitro-phe-OH dcha” is a derivative of phenylalanine . It has a molecular weight of 505.64700 and a molecular formula of C27H43N3O6 .

Molecular Structure Analysis

The IUPAC name for “Boc-N-ME-P-nitro-phe-OH dcha” is (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-(4-nitrophenyl)propanoic acid . The InChI code for this compound is 1S/C15H20N2O6/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 .Physical And Chemical Properties Analysis

“Boc-N-ME-P-nitro-phe-OH dcha” has a molecular weight of 505.64700 . The density, boiling point, and melting point are not available . The compound should be stored at a temperature between 28°C .科学研究应用

“Boc-N-ME-P-nitro-phe-OH dcha” is a chemical compound used in various scientific fields. It’s often used as a building block in peptide synthesis . Here’s a general overview of its application:

Peptide Synthesis

“Boc-N-ME-P-nitro-phe-OH dcha” is a standard building block for the introduction of phenylalanine amino-acid residues by Boc Solid-Phase Peptide Synthesis (SPPS) .

Method of Application

In Boc SPPS, the peptide chain is assembled step-by-step, one amino acid at a time. The amino group of each incoming amino acid must be protected by a Boc group during the chain assembly. After the peptide chain assembly is complete, the Boc group is removed under acidic conditions .

Results and Outcomes

The use of “Boc-N-ME-P-nitro-phe-OH dcha” in Boc SPPS allows for the efficient and controlled assembly of peptide chains. This is crucial in the fields of biochemistry and medicinal chemistry, where peptides are used as tools for studying biological processes and as potential therapeutic agents .

Analytical Chemistry

“Boc-N-ME-P-nitro-phe-OH dcha” is used in analytical chemistry, particularly in the analysis of peptide structures .

Method of Application

In analytical chemistry, this compound can be used as a standard for comparison in various chromatographic or spectroscopic methods, such as HPLC or NMR .

Results and Outcomes

The use of “Boc-N-ME-P-nitro-phe-OH dcha” in analytical chemistry allows for the accurate identification and quantification of peptide structures, which is crucial in fields such as proteomics .

Protein Engineering

“Boc-N-ME-P-nitro-phe-OH dcha” is also used in protein engineering, where it can be incorporated into proteins to study their structure and function .

Method of Application

In protein engineering, this compound can be used to introduce modified amino acids into proteins, allowing for the study of protein structure and function .

Results and Outcomes

The use of “Boc-N-ME-P-nitro-phe-OH dcha” in protein engineering can lead to the discovery of new protein functions, the design of novel proteins, and the development of new therapeutic agents .

Drug Discovery

“Boc-N-ME-P-nitro-phe-OH dcha” is used in drug discovery, particularly in the design and synthesis of peptide-based drugs .

Method of Application

In drug discovery, this compound can be used to create peptide libraries for high-throughput screening, or to synthesize specific peptide-based drug candidates .

Results and Outcomes

The use of “Boc-N-ME-P-nitro-phe-OH dcha” in drug discovery can lead to the identification of new drug targets, the development of new therapeutic agents, and the improvement of existing drugs .

Biotechnology

“Boc-N-ME-P-nitro-phe-OH dcha” is used in biotechnology, particularly in the production of bioactive peptides .

Method of Application

In biotechnology, this compound can be used to produce peptides with specific biological activities, such as antimicrobial, antiviral, or anticancer activities .

Results and Outcomes

The use of “Boc-N-ME-P-nitro-phe-OH dcha” in biotechnology can lead to the development of new bioactive compounds, the improvement of existing bioactive compounds, and the discovery of new biological activities .

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSNICCTSDFCSF-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-ME-P-nitro-phe-OH dcha | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。